N-(3-triphenylstannylpropyl)acetamide
Description
N-(3-Triphenylstannylpropyl)acetamide is an organotin acetamide derivative characterized by a propyl chain bearing a triphenylstannyl (SnPh₃) group and an acetamide moiety. Organotin compounds are notable for their diverse applications in organic synthesis, catalysis, and medicinal chemistry due to the unique electronic and steric properties imparted by the tin atom . Structural analogs, such as N-(3-phenylpropyl)acetamide derivatives, are discussed in the literature, enabling indirect comparisons based on substituent effects and bioactivity trends .
Properties
CAS No. |
59409-78-8 |
|---|---|
Molecular Formula |
C23H25NOSn |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
N-(3-triphenylstannylpropyl)acetamide |
InChI |
InChI=1S/3C6H5.C5H10NO.Sn/c3*1-2-4-6-5-3-1;1-3-4-6-5(2)7;/h3*1-5H;1,3-4H2,2H3,(H,6,7); |
InChI Key |
ZEQVPUBIRCVWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-triphenylstannylpropyl)acetamide typically involves the reaction of triphenyltin chloride with a suitable propylamine derivative, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-triphenylstannylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-triphenylstannylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-(3-triphenylstannylpropyl)acetamide involves its interaction with molecular targets through the stannyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following analysis compares N-(3-triphenylstannylpropyl)acetamide with analogous compounds from the evidence, focusing on structural features, synthetic pathways, and pharmacological activities.
Structural and Electronic Comparisons
Key Observations :
- Unlike electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups, the SnPh₃ group may introduce metal-ligand interactions, affecting binding to biological targets .
Pharmacological Activities
Critical Analysis :
- While most acetamides in the evidence show moderate to high anti-cancer or antimicrobial activity, organotin derivatives are unexplored in the provided data. External studies suggest organotin compounds can exhibit cytotoxicity but often with significant toxicity .
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